Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate
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Overview
Description
Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate is a complex organic compound with the molecular formula C31H70O6Si4 . This compound is characterized by its multiple trimethylsilyloxy groups attached to an octadecanoate backbone, making it a unique ester derivative. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate typically involves the esterification of 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving lipid metabolism and enzyme interactions.
Industry: The compound is used in the production of specialized coatings and materials.
Mechanism of Action
The mechanism of action of Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyloxy groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and subsequent biological activity. The ester linkage allows for controlled hydrolysis, releasing active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)hexadecanoate
- Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)eicosanoate
Uniqueness
Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate is unique due to its specific chain length and the presence of multiple trimethylsilyloxy groups. These structural features confer distinct physicochemical properties, such as enhanced stability and lipophilicity, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
35437-12-8 |
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Molecular Formula |
C31H70O6Si4 |
Molecular Weight |
651.2 g/mol |
IUPAC Name |
methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate |
InChI |
InChI=1S/C31H70O6Si4/c1-15-16-18-22-27(34-38(3,4)5)29(36-40(9,10)11)24-21-25-30(37-41(12,13)14)28(35-39(6,7)8)23-19-17-20-26-31(32)33-2/h27-30H,15-26H2,1-14H3 |
InChI Key |
OLRCGWNXIZTGHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(CCCC(C(CCCCCC(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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